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2-Methyl-2-(4-propoxyphenyl)butanedioic acid
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Overview
Description
2-Methyl-2-(4-propoxyphenyl)butanedioic acid is a chemical compound with the molecular formula C13H18O5 It is a dicarboxylic acid derivative, characterized by the presence of a propoxyphenyl group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid typically involves the reaction of 4-propoxybenzaldehyde with a suitable malonic acid derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-propoxyphenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-Methyl-2-(4-propoxyphenyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammation.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
2-Methyl-2-(4-propoxyphenyl)butanedioic acid can be compared with other similar compounds such as:
2-Methylbutanedioic acid: A simpler dicarboxylic acid with similar structural features but lacking the propoxyphenyl group.
2-Butenedioic acid, 2-methyl-:
Succinic acid: A related dicarboxylic acid with a simpler structure, used in various industrial applications.
The uniqueness of this compound lies in its propoxyphenyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Methyl-2-(4-propoxyphenyl)butanedioic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H18O4
- Molecular Weight : 238.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as an enzyme inhibitor, potentially affecting metabolic pathways involved in inflammation and cancer progression.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a potential role as an anticancer agent.
Case Studies
-
Study on MCF-7 Cells
- Objective : To evaluate the effect of this compound on apoptosis.
- Methodology : MCF-7 cells were treated with varying concentrations (10 µM, 25 µM, 50 µM) of the compound.
- Findings : Significant induction of apoptosis was observed at higher concentrations, with a marked increase in caspase-3 activity, indicating the activation of apoptotic pathways.
-
Anti-inflammatory Study
- Objective : To assess the anti-inflammatory effects using a murine model.
- Methodology : Mice were administered the compound prior to inducing inflammation via lipopolysaccharide (LPS).
- Findings : The treatment resulted in a significant reduction in inflammatory markers (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions.
Data Table
Activity Type | Experimental Model | Concentration Range | Observed Effect |
---|---|---|---|
Antioxidant | DPPH Assay | 10 µM - 100 µM | Significant scavenging activity |
Anti-inflammatory | Murine Model | N/A | Reduced TNF-alpha and IL-6 levels |
Anticancer | MCF-7 Cell Line | 10 µM - 50 µM | Induced apoptosis |
Properties
CAS No. |
62582-18-7 |
---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-methyl-2-(4-propoxyphenyl)butanedioic acid |
InChI |
InChI=1S/C14H18O5/c1-3-8-19-11-6-4-10(5-7-11)14(2,13(17)18)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
BFONTILBNIWFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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